molecular formula C18H23N5O3 B2823456 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 946231-50-1

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2823456
M. Wt: 357.414
InChI Key: BVJUEIRKIGQNFY-UHFFFAOYSA-N
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Description

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as MMPIP, is a compound that has generated interest in the scientific community due to its potential therapeutic applications. MMPIP belongs to the piperazine class of compounds and has been shown to exhibit antagonistic effects on certain receptors in the brain.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Novel heterocyclic compounds, including derivatives of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, have been synthesized, with structures confirmed through various spectral analyses. These compounds serve as a foundation for the development of more complex heterocyclic molecules, showcasing the compound's utility in diverse chemical synthesis pathways (Abu‐Hashem et al., 2020), (Abu‐Hashem & Youssef, 2011).

Bacterial Persistence and Antibiotic Sensitivity

  • Research has demonstrated the potential of certain chemical compounds, similar in structure to 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, to selectively target bacterial persisters. These compounds can revert persisters back to antibiotic-sensitive states, providing a novel approach to eradicating bacterial infections that resist conventional treatment (Kim et al., 2011).

Antimicrobial and Antitumor Activity

  • Derivatives of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide have been synthesized and tested for their antimicrobial and antitumor activities. These studies reveal the compound's potential as a starting point for developing new therapeutic agents with targeted biological activities (Fandaklı et al., 2012), (Patel et al., 2011).

Molecular Docking and Receptor Binding

  • The compound and its derivatives have been used in molecular docking studies, revealing their binding affinities and potential interactions with biological targets such as estrogen receptors and cannabinoid receptors. This indicates its relevance in the design of receptor-specific drugs (Parveen et al., 2017), (Shim et al., 2002).

properties

IUPAC Name

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-7-9-23(10-8-22)18(24)21-14-5-4-6-15(11-14)25-2/h4-6,11-12H,7-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJUEIRKIGQNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

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